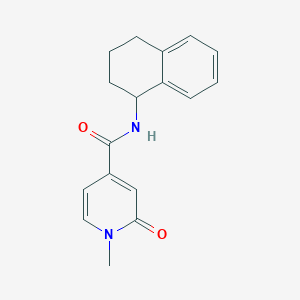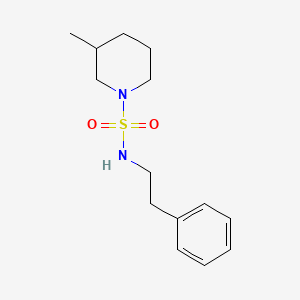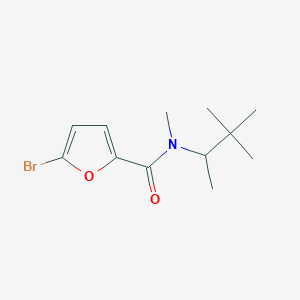![molecular formula C15H15ClN2O B7494801 N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide, also known as CEP-1347, is a small molecule inhibitor of the JNK (c-Jun N-terminal kinase) signaling pathway. The JNK pathway is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. CEP-1347 has been shown to have potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide works by inhibiting the JNK signaling pathway, which is involved in the regulation of cell death and inflammation. JNK is activated in response to various stress stimuli, such as oxidative stress, inflammation, and protein misfolding. Activation of JNK can lead to the activation of pro-apoptotic proteins and the production of pro-inflammatory cytokines. By inhibiting JNK, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide can prevent the activation of these pathways and promote cell survival.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal models, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has been shown to reduce oxidative stress and inflammation, increase the expression of anti-apoptotic proteins, and promote the survival of dopaminergic neurons. N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has also been shown to improve motor function and cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has several advantages for lab experiments, including its small size, high potency, and specificity for the JNK pathway. However, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide also has limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide. One area of research is the development of more potent and selective JNK inhibitors. Another area of research is the investigation of the potential therapeutic applications of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide in other conditions, such as stroke and traumatic brain injury. Additionally, more research is needed to understand the mechanisms underlying the neuroprotective effects of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide and to identify potential biomarkers for monitoring its efficacy in clinical trials.
Métodos De Síntesis
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide can be synthesized through a multistep process involving the reaction of 4-chlorobenzylamine with 2-pyridinecarboxylic acid followed by N-methylation and subsequent amide formation. The final product is obtained through purification and isolation.
Aplicaciones Científicas De Investigación
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has been extensively studied for its neuroprotective effects in various animal models of neurodegenerative diseases. Studies have shown that N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide can prevent neuronal cell death and improve motor function in animal models of Parkinson's disease and Alzheimer's disease. N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has also been shown to have potential therapeutic applications in other conditions, such as stroke and traumatic brain injury.
Propiedades
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(12-6-8-13(16)9-7-12)18(2)15(19)14-5-3-4-10-17-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGDDSIMBJERHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494731.png)

![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)


![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)



![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)

